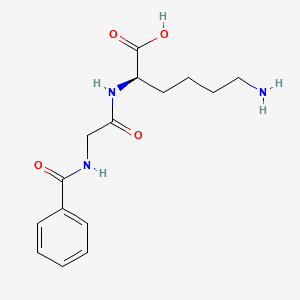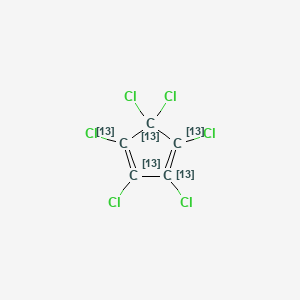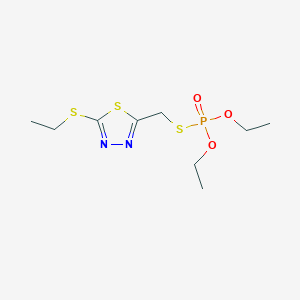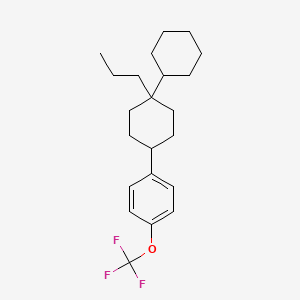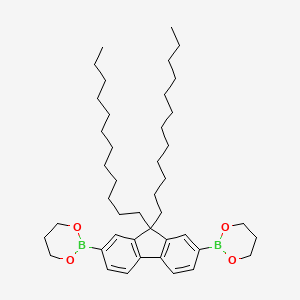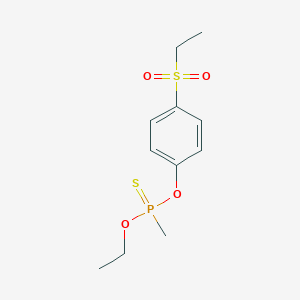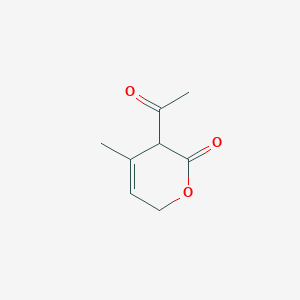![molecular formula C14H26ClNO5 B13827801 [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a quaternary ammonium ion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative, which undergoes hydroxylation and subsequent functional group transformations to introduce the hydroxymethyl and quaternary ammonium groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the hydroxyl groups, potentially converting them into hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, the compound’s hydroxyl groups and quaternary ammonium ion are of interest for studying interactions with biological molecules, such as proteins and nucleic acids .
Medicine: Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects .
Industry: In industry, the compound can be used in the production of specialty chemicals and materials. Its functional groups make it suitable for use in polymer synthesis and other industrial processes .
作用机制
The mechanism of action of [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the quaternary ammonium ion can interact with negatively charged sites. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
相似化合物的比较
- 1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione
- 1,2-Dimethoxyanthraquinone
- Morindone-5-methylether
Comparison: Compared to these similar compounds, [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride is unique due to its quaternary ammonium ion, which imparts distinct chemical and biological properties. This feature allows it to interact differently with molecular targets, potentially leading to unique applications in various fields .
属性
分子式 |
C14H26ClNO5 |
|---|---|
分子量 |
323.81 g/mol |
IUPAC 名称 |
(1R,2R)-5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH.2H2O/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16;;;/h4,6,8,12,14-18H,3,5,7H2,1-2H3;1H;2*1H2/t12-,14-;;;/m1.../s1 |
InChI 键 |
RDTXKPJLTJSCSP-DYRISMOESA-N |
手性 SMILES |
CC(C)N[C@@H]1CCC2=C([C@H]1O)C=CC(=C2CO)O.O.O.Cl |
规范 SMILES |
CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.O.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)-](/img/structure/B13827725.png)

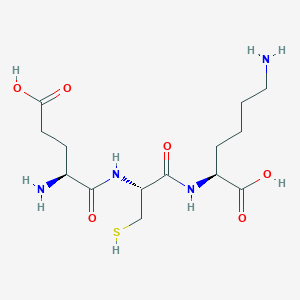

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)

